![molecular formula C5H7Br3N2 B2588240 4-Bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide CAS No. 2126177-73-7](/img/structure/B2588240.png)
4-Bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide
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Description
4-Bromo-3-(bromomethyl)-1-methylpyrazole; hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biology. This compound is a potent inhibitor of several enzymes and has shown promising results in various in vitro and in vivo studies.
Scientific Research Applications
Electrochemical Bromofunctionalization
This compound can be used in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to their corresponding dibromides, bromohydrines, and cyclized products .
Synthesis of Bromohydrins
Bromohydrins: are valuable intermediates in organic synthesis. The compound can serve as a precursor for the synthesis of bromohydrins through various bromination reactions, providing a safer and more sustainable methodology compared to traditional brominating reagents .
Preparation of Pyridine Derivatives
It is used in the preparation of pyridine derivatives , which are crucial in pharmaceuticals and agrochemicals. For instance, it can react with diamines to form corresponding diamines, which are key intermediates in the synthesis of various bioactive molecules .
Benzoxazine Derivatives
The compound can be utilized in the synthesis of benzoxazine derivatives . These derivatives have applications in the production of high-performance thermosets, which are used in coatings, adhesives, and composite materials .
Halogenation Reactions
In halogenation reactions , this compound can act as a brominating agent for the selective introduction of bromine atoms into organic molecules, which is a fundamental step in the synthesis of many organic compounds .
Medicinal Chemistry
In medicinal chemistry , the compound’s ability to introduce bromine atoms into molecules makes it a valuable tool for the synthesis of various pharmaceuticals, where brominated compounds often exhibit significant biological activity .
Material Science
In material science , the brominated pyrazole derivatives can be used to modify the properties of materials, such as enhancing flame retardancy or altering electronic characteristics for use in electronic devices .
Catalysis
Lastly, in the field of catalysis , brominated intermediates derived from this compound can be used to facilitate various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .
properties
IUPAC Name |
4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXSULRCFQRTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CBr)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide |
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